molecular formula C18H15BrN4OS2 B4005898 10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4005898
M. Wt: 447.4 g/mol
InChI Key: PQOSKHCGCHJBCY-UHFFFAOYSA-N
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Description

10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C18H15BrN4OS2 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.98707 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research oncompounds structurally related to "10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine" involves the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, the synthesis of triazine and triazepine derivatives has been explored for their anti-tumor properties. These compounds are synthesized through interactions with various reagents, producing structures that have been evaluated against human cancer cell lines, showcasing the potential for developing new anti-cancer agents (Badrey & Gomha, 2012).

Antimicrobial and Anti-Inflammatory Properties

Other related research has focused on the antimicrobial and anti-inflammatory activities of novel heterocyclic compounds. These studies involve the synthesis of various derivatives and their evaluation against a range of microbial agents, contributing to the search for new antimicrobial and anti-inflammatory drugs. This research highlights the diverse biological activities of these compounds and their potential applications in treating infectious and inflammatory diseases (Al-Abdullah et al., 2014).

Central Nervous System (CNS) Activity

Additionally, compounds with structural similarities have been synthesized and evaluated for their potential CNS activity. This includes the development of benzazepine derivatives as neuroleptic agents, indicating the broad spectrum of pharmacological activities explored in scientific research for compounds within this structural class. Such studies contribute to understanding the CNS effects of these compounds and their possible therapeutic applications in neurologic and psychiatric disorders (Hino et al., 1988).

Properties

IUPAC Name

10-bromo-3-methylsulfanyl-6-(4-methylsulfanylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS2/c1-25-12-6-3-10(4-7-12)16-20-14-8-5-11(19)9-13(14)15-17(24-16)21-18(26-2)23-22-15/h3-9,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSKHCGCHJBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C4=C(O2)N=C(N=N4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
10-bromo-3-(methylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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